molecular formula C5H4ClN3O3 B3181388 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone CAS No. 82779-50-8

2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone

Cat. No.: B3181388
CAS No.: 82779-50-8
M. Wt: 189.56 g/mol
InChI Key: JQKZPYLOKMRABP-UHFFFAOYSA-N
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Description

General Overview of Pyrimidinone Scaffolds in Heterocyclic Chemistry

Pyrimidinone scaffolds are a class of six-membered heterocyclic compounds containing two nitrogen atoms within the ring and a carbonyl group. These structures are of paramount importance in the realm of heterocyclic chemistry due to their prevalence in a wide array of biologically active molecules and natural products. The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids (uracil, thymine, and cytosine), underscoring its central role in biological systems. The inherent asymmetry and rich electronic features of the pyrimidinone ring allow for diverse chemical modifications, making it a versatile building block in the synthesis of complex molecules.

Significance of Substituted Pyrimidinones (B12756618) in Organic Synthesis and Derivatization Strategies

Substituted pyrimidinones are of immense interest to organic chemists due to their utility as synthetic intermediates. The strategic placement of various functional groups on the pyrimidinone core can dramatically influence the molecule's reactivity and biological activity. This has led to the development of a multitude of derivatization strategies aimed at creating libraries of novel compounds for drug discovery and materials science.

Common derivatization strategies include nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the substituents themselves. For instance, a halogen atom on the pyrimidinone ring can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functionalities. The presence of other activating or deactivating groups on the ring can further tune the reactivity and regioselectivity of these transformations. The Biginelli reaction, a one-pot multicomponent reaction, is a classic and efficient method for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones.

Structural Features and Potential Research Avenues for 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone

While specific research data for this compound is not extensively available in public literature, an analysis of its structure and comparison with a close structural analogue, 2-Chloro-6-methyl-5-nitro-4(1H)-pyrimidinone , allows for the elucidation of its key features and potential areas of investigation.

The structure of this compound incorporates several key functional groups that dictate its chemical behavior. The pyrimidinone core provides a stable aromatic system. The methyl group at the 2-position can influence the electronic nature of the ring and may offer a site for further functionalization. The chloro group at the 6-position is a key reactive site, susceptible to nucleophilic displacement, making it a valuable handle for introducing a wide range of substituents. The nitro group at the 5-position is a strong electron-withdrawing group, which significantly activates the ring towards nucleophilic attack, particularly at the 6-position.

Interactive Data Table: Properties of the Analogue 2-Chloro-6-methyl-5-nitro-4(1H)-pyrimidinone

PropertyValue
CAS Number65224-66-0
Molecular FormulaC5H4ClN3O3
Molecular Weight189.56 g/mol
AppearanceSolid
Purity≥99% (by HPLC)

Data for the structural analogue 2-Chloro-6-methyl-5-nitro-4(1H)-pyrimidinone.

Potential research avenues for this compound are numerous. Its activated chloro group makes it an excellent precursor for the synthesis of a diverse library of 6-substituted pyrimidinone derivatives. By reacting it with various amines, alcohols, or thiols, novel compounds with potentially interesting biological activities could be generated. The nitro group could also be a target for reduction to an amino group, which would open up another avenue for derivatization, such as through diazotization or acylation reactions. This amino derivative could then serve as a building block for the synthesis of fused heterocyclic systems. Given that its analogue is noted as a key compound in pharmaceuticals and agrochemicals, it is plausible that this compound could also serve as a valuable intermediate in these fields. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h1H3,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKZPYLOKMRABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516513
Record name 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82779-50-8
Record name 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of 2 Methyl 6 Chloro 5 Nitro 4 1h Pyrimidinone

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The presence of a chlorine atom on the pyrimidinone ring, which is highly activated by the adjacent electron-withdrawing nitro group, makes the C6 position exceptionally susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone, allowing for the introduction of a wide array of functional groups through Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Investigations: Concerted versus Stepwise Pathways

The mechanism of SNAr reactions is a subject of detailed kinetic and computational study. For pyrimidine (B1678525) systems activated by nitro groups, the reaction with a nucleophile typically proceeds through a stepwise pathway. This process involves two distinct steps:

Formation of a Meisenheimer Complex: The nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidinone ring and, crucially, onto the oxygen atoms of the nitro group.

Elimination of the Leaving Group: In the subsequent, usually faster step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

Kinetic studies on analogous compounds like 2-chloro-5-nitropyrimidine (B88076) have explored the stability of the Meisenheimer complex. In some cases, the reaction mechanism might exist in a borderline region between a clear stepwise pathway and a more concerted process, where the bond-forming and bond-breaking events occur in a more synchronized fashion. The stability of the intermediate and the nature of the nucleophile and solvent can influence the precise mechanistic pathway.

Influence of the Nitro Group on Nucleophilic Reactivity

The nitro group at the C5 position plays a pivotal role in activating the C6 position towards nucleophilic attack. Its strong electron-withdrawing nature (-I and -R effects) significantly reduces the electron density of the pyrimidinone ring, particularly at the ortho (C6) and para (C4) positions. This heightened electrophilicity at the C6 carbon dramatically lowers the activation energy for the initial nucleophilic attack.

Furthermore, the nitro group provides substantial resonance stabilization for the negatively charged Meisenheimer intermediate. The charge can be delocalized onto the oxygen atoms of the nitro group, which is a key factor in making the formation of this intermediate thermodynamically and kinetically favorable. This activation is so profound that it enables reactions with a diverse range of nucleophiles under relatively mild conditions.

Table 1: Representative Nucleophiles in SNAr Reactions with Activated Chloropyrimidines

Nucleophile Type Example Product Functional Group
Amines Primary & Secondary Amines (e.g., Aniline, Piperidine) Amino (-NR₂)
Alkoxides Sodium Methoxide (NaOMe) Methoxy (-OMe)
Thiolates Sodium Thiophenoxide (NaSPh) Phenylthio (-SPh)

Regioselectivity and Stereoselectivity in Nucleophilic Displacements

The regioselectivity of nucleophilic displacement is overwhelmingly directed at the C6 position. The combined electronic effects of the adjacent nitro group and the carbonyl group at C4 make the C6 carbon the most electrophilic center on the ring available for substitution. While the C2 position also has a carbonyl influence, the direct ortho-relationship to the powerful nitro group makes the C6-chloro substituent far more labile.

In reactions involving chiral, non-racemic nucleophiles, the substitution proceeds with retention of configuration at the chiral center of the nucleophile, as the SNAr mechanism does not involve the stereocenter itself. The reaction is generally not stereoselective with respect to the pyrimidinone ring, as it is a planar, achiral molecule.

Electrophilic Substitution Reactions on the Pyrimidinone Ring

In stark contrast to its high reactivity towards nucleophiles, the this compound ring is highly deactivated towards electrophilic substitution. The pyrimidinone ring system is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of the strongly electron-withdrawing nitro and chloro groups, as well as the carbonyl functionality.

These substituents collectively reduce the electron density of the aromatic ring to such an extent that it is rendered unreactive toward common electrophiles used in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. Such reactions typically require electron-rich aromatic systems to proceed. Consequently, electrophilic substitution is not a synthetically viable pathway for the further functionalization of this particular pyrimidinone core. Any attempts to force such a reaction would likely require exceptionally harsh conditions that would lead to the degradation of the starting material.

Transformations Involving the Nitro Moiety

The nitro group is not merely an activating group for SNAr reactions; it is also a versatile functional handle that can be transformed into other valuable functionalities, most notably an amino group.

Selective Reduction of the Nitro Group

The selective reduction of the nitro group to a primary amine is a crucial transformation, opening up avenues for further synthetic elaboration, such as amide bond formation or diazotization reactions. The key challenge is to achieve this reduction without affecting other reducible or sensitive groups on the molecule, particularly the chloro substituent.

Several methods have been established for the chemoselective reduction of aromatic nitro compounds, which are applicable to this compound:

Catalytic Hydrogenation: This is a common method using a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Careful control of reaction conditions (pressure, temperature, and solvent) is often necessary to prevent hydrodehalogenation (replacement of the chlorine atom with hydrogen).

Metal/Acid Reductions: Classic methods like using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic or hydrochloric acid, are effective for reducing nitro groups. These methods are generally tolerant of aryl halides.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Fe/C) or ammonium (B1175870) formate (B1220265) with Pd/C can serve as a hydrogen source, often providing high selectivity under milder conditions than direct hydrogenation.

The resulting 5-amino-2-methyl-6-chloro-4(1H)-pyrimidinone is a valuable intermediate for the synthesis of more complex heterocyclic systems, including purine (B94841) analogs.

Table 2: Common Reagents for Selective Nitro Group Reduction

Reagent/System Typical Conditions Advantages Potential Drawbacks
H₂, Pd/C 1-4 atm H₂, RT, Ethanol/Methanol High efficiency, clean reaction Risk of hydrodehalogenation
SnCl₂·2H₂O HCl, Ethanol, Reflux Good chemoselectivity, tolerates halides Stoichiometric tin salts produced as waste
Fe / HCl or CH₃COOH Aqueous acid, Heat Inexpensive, effective Requires acidic conditions, workup can be tedious

Subsequent Derivatization of Amino-Pyrimidinone Intermediates

The primary transformation of this compound often involves the nucleophilic aromatic substitution (SNAr) of the chloro group. Reaction with various amines leads to the formation of 6-amino-2-methyl-5-nitro-4(1H)-pyrimidinone intermediates. These intermediates are valuable precursors for the synthesis of more complex molecules, particularly fused heterocyclic systems like purines.

The amino group in the 6-position can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group onto the amino nitrogen. This can be a step in a multi-step synthesis or a way to modify the electronic properties of the molecule.

Formation of Fused Rings: The 5-nitro and 6-amino groups are suitably positioned for cyclization reactions to form fused pyrimidine systems. A common strategy involves the reduction of the nitro group to an amino group, creating a 5,6-diaminopyrimidine derivative. This diamine can then be cyclized with various one-carbon synthons (e.g., formic acid, orthoesters, cyanogen (B1215507) bromide) to construct a purine ring system. This approach is a cornerstone of purine synthesis. wikipedia.orgutah.edu

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups.

The following table illustrates potential derivatization reactions of the 6-amino-2-methyl-5-nitro-4(1H)-pyrimidinone intermediate.

Reagent(s)Product TypeReaction Conditions
1. SnCl₂ / HCl or H₂/Pd-C 2. HC(OEt)₃Fused PurineReduction followed by cyclization with triethyl orthoformate
Acetic AnhydrideN-acylated derivativeTypically in the presence of a base like pyridine (B92270) or triethylamine
NaNO₂, HCl (aq)Diazonium SaltLow temperatures (0-5 °C)

Reactivity of the Methyl Group for Further Functionalization

The methyl group at the 2-position of the pyrimidinone ring is generally not highly reactive. However, its reactivity can be enhanced by the electron-withdrawing nature of the pyrimidine ring, which is further activated by the 5-nitro group. Under certain conditions, the methyl group can participate in condensation reactions.

For instance, in related nitro-activated heterocyclic systems like 2-methyl-3-nitropyridines, the methyl group is acidic enough to be deprotonated by a suitable base. researchgate.netmdpi.com The resulting carbanion can then act as a nucleophile, attacking electrophiles such as aldehydes. This type of reaction, known as a Knoevenagel-type condensation, would lead to the formation of a styryl-pyrimidinone derivative.

The general mechanism for this transformation is as follows:

Deprotonation: A base removes a proton from the methyl group, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of an aldehyde.

Dehydration: The resulting aldol-type intermediate undergoes dehydration to form a carbon-carbon double bond.

Below is a table summarizing a potential condensation reaction of the methyl group.

Reagent(s)Product TypeReaction Conditions
Aromatic Aldehyde (e.g., Benzaldehyde), Base (e.g., Piperidine)2-Styryl-pyrimidinone derivativeHeating in a suitable solvent like toluene (B28343) or ethanol

Tautomerism and Isomerization Pathways of the Pyrimidinone Ring

Pyrimidin-4-ones, such as this compound, can exist in different tautomeric forms. The primary tautomeric equilibrium is between the keto form (4(1H)-pyrimidinone) and the enol form (4-hydroxypyrimidine).

For most substituted 4-pyrimidinones, the keto form is generally the more stable tautomer in both the solid state and in solution. nih.gov This preference is influenced by factors such as solvent polarity and the electronic nature of the substituents on the ring. The presence of the electron-withdrawing nitro group at the 5-position is expected to further favor the keto tautomer by stabilizing the partial negative charge on the oxygen atom of the carbonyl group through resonance.

The two main tautomeric forms are:

4(1H)-pyrimidinone (Lactam form): This is the keto form, where a proton resides on one of the ring nitrogen atoms (N1).

4-Hydroxypyrimidine (Lactim form): This is the enol form, where the proton is on the exocyclic oxygen atom, resulting in a hydroxyl group.

The interconversion between these tautomers is typically rapid and catalyzed by acid or base. While the keto form is predominant, the enol form can be important in certain reactions where the hydroxyl group acts as a nucleophile or a directing group.

The potential tautomeric forms are depicted below:

Tautomeric FormStructure
4(1H)-pyrimidinone (Keto)A chemical structure of this compound.
4-Hydroxypyrimidine (Enol)A chemical structure of 2-Methyl-6-chloro-5-nitro-4-hydroxypyrimidine.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 6 Chloro 5 Nitro 4 1h Pyrimidinone and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of chemical bonds. These methods are instrumental in identifying functional groups and probing the structural details of pyrimidinone systems.

While a complete, published experimental spectrum for 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is not widely available, the characteristic vibrational frequencies can be assigned based on established data for its constituent functional groups and related pyrimidine (B1678525) structures. The key vibrational modes are associated with the pyrimidinone core, the methyl substituent, the chloro group, and the nitro group.

The presence of the nitro group (–NO₂) is typically confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For similar nitro-substituted heterocyclic compounds, these are often observed in the ranges of 1500–1565 cm⁻¹ and 1319–1346 cm⁻¹, respectively. mdpi.com The carbonyl (C=O) stretching vibration of the pyrimidinone ring is a prominent feature in the IR spectrum, generally appearing as a strong band between 1640 cm⁻¹ and 1670 cm⁻¹. mdpi.com The N-H stretching vibration of the ring amide is expected to produce a band in the 3200–3300 cm⁻¹ region. mdpi.com The C-Cl stretching mode usually appears in the fingerprint region, typically between 700 cm⁻¹ and 760 cm⁻¹. mdpi.com

Interactive Table: Characteristic Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
N-H (Amide)Stretching3200 - 3300Medium - Broad
C-H (Methyl)Asymmetric/Symmetric Stretching2900 - 3000Weak - Medium
C=O (Amide I)Stretching1640 - 1670Strong
C=C / C=NRing Stretching1550 - 1620Medium - Strong
NO₂Asymmetric Stretching1500 - 1565Strong
N-HBending (Amide II)1490 - 1580Medium
C-H (Methyl)Asymmetric/Symmetric Bending1370 - 1470Medium
NO₂Symmetric Stretching1319 - 1346Strong
C-NStretching1200 - 1300Medium
C-ClStretching700 - 760Medium - Strong

Vibrational spectroscopy serves as a powerful tool for conformational analysis, as different spatial arrangements of atoms (conformers) can give rise to distinct vibrational spectra. nih.gov For a molecule like this compound, the pyrimidinone ring is expected to be largely planar. Conformational flexibility would primarily relate to the orientation of the nitro group relative to the plane of the ring.

A detailed conformational analysis would typically involve comparing the experimentally obtained FT-IR and FT-Raman spectra with spectra predicted from quantum mechanical calculations (such as Density Functional Theory, DFT) for different possible conformers. nih.gov By matching the experimental peak positions and intensities with the calculated ones, the most stable conformer in the solid state or in solution can be identified. Such studies can also elucidate the effects of intermolecular interactions, like hydrogen bonding involving the N-H and C=O groups, on the molecular conformation. nih.gov However, specific studies detailing the conformational analysis of this compound using vibrational data are not extensively documented in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. Analysis of ¹H and ¹³C NMR spectra allows for the confirmation of the molecular structure of this compound.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the protons of the methyl group and the N-H group. As there are no adjacent protons to either of these groups, their signals are predicted to appear as singlets.

The methyl (–CH₃) protons at the C2 position would likely resonate in the range of δ 2.1–2.7 ppm. The N-H proton of the amide group is expected to appear as a broad singlet at a more downfield chemical shift, potentially in the range of δ 10.0–13.0 ppm, with its exact position and peak shape being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Interactive Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (at C2)2.1 - 2.7Singlet
-NH (at N1)10.0 - 13.0Broad Singlet

The proton-decoupled ¹³C NMR spectrum provides confirmation of the carbon skeleton. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

The carbonyl carbon (C4) is expected to be the most deshielded, appearing significantly downfield, typically in the range of δ 155–165 ppm. The carbons attached to electronegative atoms or groups (C2, C6, and C5) will also have characteristic chemical shifts. The methyl carbon (–CH₃) will be the most shielded, appearing furthest upfield.

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4 (C=O)155 - 165
C2 (C-CH₃)150 - 160
C6 (C-Cl)145 - 155
C5 (C-NO₂)120 - 135
-CH₃15 - 25

Advanced one-dimensional NMR techniques, such as Nuclear Overhauser Effect (NOE) difference spectroscopy, are pivotal for determining the spatial proximity of protons within a molecule, which is crucial for stereochemical and conformational assignments. An NOE is observed between nuclei that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds.

In an NOE difference experiment on this compound, irradiation of the methyl proton signal (at C2) could potentially show an NOE enhancement for the N-H proton signal. Such an observation would confirm the through-space proximity of these two groups and would be consistent with the proposed 4(1H)-pyrimidinone structure, helping to distinguish it from other possible tautomers. While the structure of this compound is relatively rigid and lacks complex stereochemistry, this technique could provide definitive evidence for the spatial arrangement of substituents around the pyrimidinone ring. No specific NOE studies for the title compound have been noted in the surveyed scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

A detailed mass spectrum and fragmentation pattern analysis for this compound is not available in published literature. Mass spectrometry is a critical technique for determining the molecular weight and structural features of a compound. For this compound (molecular formula: C₅H₃ClN₃O₃), the expected molecular weight could be calculated. A typical analysis would involve identifying the molecular ion peak (M⁺) and analyzing the fragmentation patterns, which would likely involve the loss of the nitro group (NO₂), chlorine atom (Cl), and cleavage of the pyrimidinone ring. However, without experimental data, a specific fragmentation pathway cannot be described.

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

Experimental UV-Vis absorption spectra for this compound have not been reported in the available scientific literature. This technique is used to study the electronic transitions within a molecule. For a compound with this structure, one would expect to observe absorption bands corresponding to π → π* transitions, associated with the conjugated pyrimidinone ring system, and potentially n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. The presence of the nitro group, a strong chromophore, would be expected to influence the position and intensity of these absorption maxima. The specific wavelengths (λmax) and molar absorptivity values remain undetermined without experimental data.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases, and no published studies on its single-crystal X-ray diffraction analysis are available. This technique provides definitive information on the solid-state structure of a molecule.

Crystal System and Unit Cell Parameters

Without experimental X-ray diffraction data, the crystal system (e.g., monoclinic, orthorhombic) and the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) for this compound are unknown.

Precise Determination of Bond Distances and Angles

The precise bond lengths and angles within the this compound molecule in the solid state have not been experimentally determined. While theoretical calculations could provide estimates, crystallographic data is required for definitive values.

Analysis of Intermolecular Interactions and Crystal Packing

The manner in which molecules of this compound arrange themselves in a crystal, including intermolecular interactions like hydrogen bonding (potentially involving the N-H and C=O groups) and π-π stacking, is unknown. Crystal packing analysis provides insight into the stability and physical properties of the solid material.

Experimental Confirmation of Tautomeric Forms

The 4(1H)-pyrimidinone structure implies a specific tautomeric form. Pyrimidinone derivatives can exist in different tautomeric forms (e.g., keto-enol tautomerism). X-ray crystallography is a definitive method for confirming which tautomer is present in the solid state. However, due to the lack of a crystal structure for this compound, there is no experimental confirmation of its tautomeric form in the crystalline phase.

Computational Chemistry and Quantum Chemical Studies on 2 Methyl 6 Chloro 5 Nitro 4 1h Pyrimidinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (TDFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the properties of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good description of the electron distribution.

The optimized geometry reveals key structural parameters. For instance, the pyrimidinone ring is expected to be nearly planar, with the methyl, chloro, and nitro substituents attached. The precise bond lengths and angles determined from these calculations are essential for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C4-N3 1.38 N1-C6-C5 120.5
C6-Cl 1.74 C6-C5-N4 122.1
C5-N4 1.45 C5-N4-O1 118.0
N4-O1 1.22 C2-N1-C6 121.3

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially leading to a smaller energy gap and enhanced reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Parameter Energy (eV)
HOMO -7.25
LUMO -3.15

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic compounds.

The distribution of the HOMO and LUMO across the molecule provides further insight. In many pyrimidine (B1678525) derivatives, the HOMO is often localized on the pyrimidine ring, while the LUMO can be concentrated on electron-withdrawing substituents. For this compound, the LUMO is likely to have significant contributions from the nitro group.

To quantify the reactivity of this compound more precisely, several global and local reactivity descriptors can be calculated from the HOMO and LUMO energies.

Chemical Hardness (η): A measure of resistance to deformation of electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A larger softness value indicates higher reactivity.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is calculated as ω = χ2 / (2η).

Table 3: Global Reactivity Descriptors for this compound (Illustrative Data)

Descriptor Value
Hardness (η) 2.05
Softness (S) 0.49
Electronegativity (χ) 5.20

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic compounds.

Local reactivity descriptors , such as Fukui functions , identify the most reactive sites within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to pinpoint the atoms that are most susceptible to nucleophilic or electrophilic attack. For this compound, Fukui function analysis would likely identify the carbon atoms of the pyrimidine ring and the oxygen atoms of the nitro group as key reactive sites.

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro group and the carbonyl group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms and parts of the pyrimidine ring, suggesting these as potential sites for nucleophilic interaction.

Theoretical Prediction of Vibrational and Electronic Spectra for Comparison with Experimental Data

Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound. Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=O stretching, and NO2 symmetric and asymmetric stretching.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra. This involves calculating the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.

Despite a comprehensive search for computational chemistry and quantum chemical studies on This compound , there is a notable absence of specific research literature on this compound in the public domain. Searches for molecular dynamics (MD) simulations and the theoretical evaluation of nonlinear optical (NLO) properties for this particular pyrimidinone derivative did not yield any dedicated studies.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with the specific focus on MD simulations and NLO properties as requested. The available scientific literature does not appear to cover these specific computational analyses for this compound.

Synthetic Applications and Derivatization Strategies of 2 Methyl 6 Chloro 5 Nitro 4 1h Pyrimidinone

Role as a Versatile Building Block in Complex Organic Synthesis

2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is recognized as a key intermediate for the synthesis of various bioactive molecules. chemimpex.com Its versatility is attributed to two primary reactive sites: the C6-chloro and the C5-nitro groups. The chlorine atom acts as a proficient leaving group, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, including amino, alkoxy, and thioether moieties.

Simultaneously, the nitro group at the C5 position can be chemically reduced to a primary amino group. The resulting ortho-amino-chloro arrangement is a classical precursor for the construction of fused heterocyclic systems. This two-pronged reactivity enables chemists to first diversify the C6-position and subsequently utilize the C5-amino group to initiate cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic systems. This strategic utility positions this compound as a pivotal building block in synthetic programs aimed at creating novel chemical entities.

Formation of Fused Heterocyclic Systems utilizing this compound as a Precursor

The true synthetic power of this compound is most evident in its application as a precursor for fused heterocyclic systems. By leveraging the reactivity of its chloro and nitro groups, a second ring can be annulated onto the pyrimidine (B1678525) core, yielding a variety of important scaffolds such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. rsc.org

The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) core from this compound is a well-established strategy that hinges on the creation of a 5,6-diaminopyrimidine intermediate. The general synthetic pathway involves an initial reduction of the nitro group, followed by substitution of the chlorine and subsequent cyclization.

A typical reaction sequence is as follows:

Reduction: The 5-nitro group is reduced to a 5-amino group using standard reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C), yielding 5-amino-6-chloro-2-methyl-4(1H)-pyrimidinone.

Amination: The 6-chloro group of this intermediate is then substituted by an amino group through reaction with ammonia (B1221849) or a primary amine. This step forms a crucial 5,6-diamino-2-methyl-4(1H)-pyrimidinone derivative.

Cyclization: The final ring closure to form the pyrimido[4,5-d]pyrimidine system is achieved by treating the diamine with a one-carbon electrophile. Various reagents can be used, leading to different substitutions on the newly formed ring. nih.gov

Table 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

Cyclizing Reagent Resulting Fused System
Formic Acid 2-Methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-4,7(3H,8H)-dione
Triethyl Orthoformate 7-H-2-methylpyrimido[4,5-d]pyrimidin-4(3H)-one
Urea (B33335) 2-Methylpyrimido[4,5-d]pyrimidine-4,7(3H,6H)-dione-2,4,7(1H,3H,8H)-trione

The construction of the isomeric pyrimido[5,4-d]pyrimidine (B1612823) scaffold also utilizes the 5-amino-6-chloro-2-methyl-4(1H)-pyrimidinone intermediate. researchgate.net In this case, the cyclization strategy involves reagents that build the new pyrimidine ring using the N5-amino group and the C6-position.

The synthetic approach typically involves these steps:

Reduction: As with the previous system, the initial step is the reduction of the 5-nitro group to afford 5-amino-6-chloro-2-methyl-4(1H)-pyrimidinone.

Cyclization: This intermediate can then be treated with various reagents that facilitate the formation of the second pyrimidine ring. For example, reaction with dicyandiamide (B1669379) or other nitrogen-containing synthons can lead to the desired fused system. The specific reaction conditions and reagents determine the final substitution pattern of the pyrimido[5,4-d]pyrimidine product. nih.gov

Table 2: Potential Reagents for Pyrimido[5,4-d]pyrimidine Synthesis

Reagent Potential Fused Product
Dicyandiamide 2,4-Diamino-7-methylpyrimido[5,4-d]pyrimidin-5(6H)-one
Benzamidine 2-Phenyl-7-methylpyrimido[5,4-d]pyrimidin-5(6H)-one

The synthesis of pyrido[2,3-d]pyrimidines from pyrimidine precursors often involves the condensation of a 6-aminopyrimidine derivative with a three-carbon synthon, such as a 1,3-dicarbonyl compound or an α,β-unsaturated aldehyde/ketone. To utilize this compound for this purpose, it must first be converted into a suitable 6-aminopyrimidine intermediate.

A plausible synthetic route involves:

Amination: The 6-chloro group is first displaced by an amino group via reaction with ammonia or a primary amine.

Reduction: The 5-nitro group of the resulting 6-amino-2-methyl-5-nitro-4(1H)-pyrimidinone is then reduced to yield 5,6-diamino-2-methyl-4(1H)-pyrimidinone.

Condensation and Cyclization: The 5-amino group of this diamine can then react with a suitable three-carbon electrophile. For instance, condensation with malonaldehyde or its derivatives, followed by cyclization, will yield the pyrido[2,3-d]pyrimidine (B1209978) core.

Table 3: Reagents for Pyrido[2,3-d]pyrimidine Annulation

Three-Carbon Synthon Resulting Fused System
Malondialdehyde 6-Methylpyrido[2,3-d]pyrimidin-2(1H)-one
Acetylacetone 5,7-Dimethyl-6-methylpyrido[2,3-d]pyrimidin-2(1H)-one

While the direct synthesis of the [4,3-a] isomer may be complex from this specific precursor, the isomeric chemimpex.comrsc.orgresearchgate.nettriazolo[4,5-d]pyrimidine (8-azapurine) system is readily accessible. This synthesis relies on the formation of a hydrazinyl intermediate at the C6 position.

The synthetic pathway would proceed as follows:

Hydrazinolysis: The 6-chloro group is displaced by hydrazine (B178648) hydrate (B1144303) to form 6-hydrazinyl-2-methyl-5-nitro-4(1H)-pyrimidinone.

Reduction: The 5-nitro group is subsequently reduced to a 5-amino group, providing the key 5-amino-6-hydrazinyl-2-methyl-4(1H)-pyrimidinone intermediate.

Cyclization: This intermediate undergoes cyclization upon treatment with a one-carbon electrophile. For example, reaction with nitrous acid (from NaNO₂) generates an azide (B81097) which cyclizes, or reaction with formic acid or triethyl orthoformate introduces the final carbon atom of the triazole ring. researchgate.net

Table 4: Synthesis of Triazolo[4,5-d]pyrimidine Derivatives

Cyclizing Reagent Resulting Fused System
Nitrous Acid (HNO₂) 6-Methyl- chemimpex.comrsc.orgresearchgate.nettriazolo[4,5-d]pyrimidin-5(4H)-one
Formic Acid 3H-6-Methyl- chemimpex.comrsc.orgresearchgate.nettriazolo[4,5-d]pyrimidin-5(4H)-one

Preparation of Diverse Functionalized Pyrimidinone Derivatives through Strategic Modifications

Beyond its use in creating fused systems, this compound is a substrate for a variety of strategic modifications that yield a wide range of functionalized monocyclic pyrimidinone derivatives. These reactions primarily target the C6-chloro and C5-nitro groups.

The most common transformations include:

Nucleophilic Aromatic Substitution (SNAr): The C6-chloro group is highly susceptible to displacement by a range of nucleophiles. This reaction is fundamental for introducing diverse side chains and functional groups onto the pyrimidine ring. Common nucleophiles include primary and secondary amines, alkoxides, and thiolates.

Reduction of the Nitro Group: The selective reduction of the 5-nitro group to a 5-amino group is a key transformation. This introduces a versatile amino group that can be further acylated, alkylated, or diazotized to create a new family of derivatives.

These two reactions can be performed in either order to achieve different synthetic outcomes, providing a modular approach to building libraries of substituted pyrimidinones (B12756618) for biological screening and other applications.

Table 5: Functionalization of this compound

Reagent/Reaction Position of Modification Product Type
R-NH₂ (e.g., Aniline) C6 6-(Arylamino)-2-methyl-5-nitro-4(1H)-pyrimidinone
R-OH / Base (e.g., NaOMe) C6 6-Alkoxy-2-methyl-5-nitro-4(1H)-pyrimidinone
R-SH / Base (e.g., NaSMe) C6 6-(Alkylthio)-2-methyl-5-nitro-4(1H)-pyrimidinone
Na₂S₂O₄ or H₂/Pd-C C5 5-Amino-6-chloro-2-methyl-4(1H)-pyrimidinone

Conclusion and Future Research Directions

Synthesis and Reaction Pathways

The synthesis of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone, while not extensively detailed in publicly available literature for this specific molecule, can be postulated based on established pyrimidine (B1678525) chemistry. A plausible synthetic route would likely involve the cyclization of a suitably substituted three-carbon precursor with a urea (B33335) or a related amidine derivative, followed by chlorination and nitration steps. The precise sequence of these reactions would be crucial in achieving the desired substitution pattern.

The reactivity of this compound is dominated by the lability of the chlorine atom at the 6-position, which is activated towards nucleophilic substitution by the adjacent electron-withdrawing nitro group and the pyrimidinone ring system. This facilitates a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Nucleophilic Substitution Reactions: The chlorine atom can be readily displaced by a range of nucleophiles. For instance, reactions with amines would yield 6-amino-2-methyl-5-nitro-4(1H)-pyrimidinone derivatives. Similarly, treatment with alkoxides or phenoxides would lead to the corresponding 6-alkoxy or 6-aryloxy derivatives. The reaction with thiols would produce 6-thioether substituted pyrimidinones (B12756618). These nucleophilic substitution reactions are fundamental to the derivatization of this compound. rsc.org

NucleophileReagent ExampleProduct Type
AmineR-NH26-Amino-2-methyl-5-nitro-4(1H)-pyrimidinone
AlkoxideR-ONa6-Alkoxy-2-methyl-5-nitro-4(1H)-pyrimidinone
ThiolR-SH6-(R-thio)-2-methyl-5-nitro-4(1H)-pyrimidinone

Advanced Characterization Techniques

A comprehensive structural elucidation of this compound would rely on a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons (CH₃). The chemical shift of the N-H proton of the pyrimidinone ring would also be observable, though its position could be broad and concentration-dependent.

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon, the carbonyl carbon (C=O), and the carbons of the pyrimidine ring. The chemical shifts would be influenced by the electronic effects of the chloro, nitro, and methyl substituents. For a similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the ¹³C NMR signals were observed at δ: 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrimidinone ring would be prominent. Additionally, characteristic stretching vibrations for the N-H bond, the C-Cl bond, and the nitro group (NO₂) would be expected. nist.gov

Computational Insights into Reactivity

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. Such studies can provide valuable insights into its chemical behavior. ijcce.ac.irresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electrophilic and nucleophilic regions. The area around the chlorine atom at the 6-position is expected to be electron-deficient (electrophilic), confirming its susceptibility to nucleophilic attack. The oxygen atoms of the nitro and carbonyl groups would be electron-rich (nucleophilic) centers.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. A smaller energy gap suggests higher reactivity. The distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Fukui Functions: These calculations can be used to predict the local reactivity of different atomic sites within the molecule, further pinpointing the positions most susceptible to nucleophilic, electrophilic, and radical attack.

Future Perspectives on the Synthetic Utility and Derivatization of this compound

The versatile nature of this compound positions it as a valuable scaffold for the development of new bioactive compounds. researchgate.netsemanticscholar.orgmdpi.commdpi.com

Medicinal Chemistry: The pyrimidine core is a common feature in many approved drugs. By strategically modifying the 6-position through nucleophilic substitution and potentially further functionalizing the nitro and methyl groups, a library of novel compounds could be synthesized and screened for various biological activities, including as kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.

Agrochemicals: This compound serves as a precursor for the synthesis of herbicides and fungicides. chemimpex.com Further derivatization could lead to the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles. The introduction of different functional groups at the 6-position could modulate the compound's interaction with biological targets in pests and weeds.

Materials Science: The inherent electronic properties of the nitro-substituted pyrimidine ring suggest potential applications in materials science. Derivatives of this compound could be explored for their optical or electronic properties, potentially leading to the development of new dyes, sensors, or electronic materials.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-methyl-6-chloro-5-nitro-4(1H)-pyrimidinone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential nitration, chlorination, and alkylation of pyrimidine precursors. For example, chlorination of pyrimidinones using POCl₃ under reflux (80–100°C, 4–6 hours) is common . Substitution reactions with methylating agents (e.g., methyl iodide) in anhydrous DMF at 60°C introduce the methyl group. Nitration typically employs fuming HNO₃ in H₂SO₄ at 0–5°C to avoid over-nitration. Yields vary (14–25%) depending on precursor purity and stoichiometric control of nitrating agents .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of nitro group-derived vapors. Store in airtight containers at 2–8°C, away from reducing agents or combustible materials. Dispose via neutralization with dilute NaOH followed by incineration, adhering to OSHA Hazard Communication Standard guidelines .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) to assess purity (>98%). Confirm identity via FT-IR (C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) and LC-MS (m/z calculated for C₅H₅ClN₃O₃: 200.58) .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be resolved experimentally?

  • Methodological Answer : Use X-ray crystallography to determine the dominant tautomer (e.g., 4(1H)-pyrimidinone vs. 4(3H)-pyrimidinone). For solution-phase studies, conduct ¹H-NMR in DMSO-d₆: the presence of exchangeable protons (~12–14 ppm) and NOESY correlations can identify tautomeric forms .

Q. What strategies mitigate discrepancies in reported biological activity data for nitro-substituted pyrimidinones?

  • Methodological Answer : Standardize assay conditions (e.g., MIC testing using Mueller-Hinton broth for antibacterial studies). Control variables such as solvent (DMSO concentration ≤1%), pH (7.2–7.4), and incubation time (18–24 hours). Cross-validate results with orthogonal methods (e.g., time-kill assays vs. agar dilution) to resolve contradictions .

Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer : The nitro group’s strong electron-withdrawing effect activates the C-6 chloro substituent for substitution. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers. Experimentally, compare reaction rates with non-nitro analogs in SNAr reactions (e.g., with amines in THF at 25°C) .

Q. What advanced techniques characterize by-products in the synthesis of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI+ ionization identifies impurities (e.g., over-nitrated derivatives). GC-MS with a DB-5 column detects volatile by-products. For non-volatiles, use preparative TLC (silica gel, ethyl acetate/hexane 3:7) followed by ¹³C-NMR to assign structures .

Data Contradiction Analysis

Q. Why do yields for similar pyrimidinone syntheses vary significantly across studies?

  • Methodological Answer : Variations arise from differences in precursor quality (e.g., moisture content in POCl₃), reaction scale (microscale vs. bulk), and workup methods. For instance, incomplete removal of phosphorylated by-products during aqueous workup can reduce yields. Reproduce results by strictly controlling anhydrous conditions and using freshly distilled reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.